

# Protocol for solid-phase extraction of Axitinib sulfoxide from plasma

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Compound of Interest		
Compound Name:	Axitinib sulfoxide	
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An Application Note and Protocol for the Solid-Phase Extraction of **Axitinib Sulfoxide** from Plasma

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Axitinib, a potent tyrosine kinase inhibitor, is primarily metabolized in the liver by CYP3A4/5 to form two major metabolites: **axitinib sulfoxide** and axitinib N-glucuronide.[1][2] **Axitinib sulfoxide** is considered a major but inactive metabolite.[2] Accurate quantification of axitinib and its metabolites in plasma is crucial for pharmacokinetic and therapeutic drug monitoring studies. This document provides a detailed protocol for the solid-phase extraction (SPE) of **axitinib sulfoxide** from human plasma, a critical step for sample cleanup and concentration prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This protocol is adapted from established methods for the parent drug, axitinib, and leverages the physicochemical properties of **axitinib sulfoxide** for optimal extraction.

## **Chemical Structures**

Axitinib[3][4]

• IUPAC Name: N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide



Molecular Formula: C22H18N4OS

Molecular Weight: 386.47 g/mol

#### **Axitinib Sulfoxide**

• IUPAC Name: N-methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]-benzamide

Molecular Formula: C22H18N4O2S

Molecular Weight: 402.47 g/mol

## **Experimental Protocol: Solid-Phase Extraction**

This protocol is designed for the extraction of axitinib sulfoxide from plasma samples.

Materials and Reagents:

- Plasma samples (collected in EDTA or heparin tubes)
- · Axitinib Sulfoxide reference standard
- Internal Standard (IS) (e.g., deuterated Axitinib or a structurally similar compound)
- SPE Cartridges: Mixed-mode polymeric sorbent (e.g., Oasis HLB, Strata-X) is recommended.
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic Acid (or Ammonium Hydroxide, depending on the chosen SPE chemistry)
- SPE Vacuum Manifold
- Nitrogen Evaporator



- Vortex Mixer
- Centrifuge

#### Sample Pre-treatment:

- Thaw plasma samples to room temperature.
- Vortex the plasma samples to ensure homogeneity.
- Spike the plasma samples with the internal standard solution.
- To 200 μL of plasma, add 200 μL of 2% formic acid in water and vortex for 30 seconds. This step helps to disrupt protein binding.

#### Solid-Phase Extraction Procedure:

- Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  Do not allow the cartridge to dry.
- Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a slow, consistent flow rate of approximately 1 mL/min.
- Washing:
  - Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.
  - Perform a second wash with 1 mL of a stronger organic solvent mixture (e.g., 20% methanol in water) to remove more hydrophobic impurities.
- Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.
- Elution: Elute the **axitinib sulfoxide** and internal standard from the cartridge with 1 mL of an appropriate elution solvent (e.g., 90:10 acetonitrile:methanol with 0.1% formic acid).
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.



- Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution.
- Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

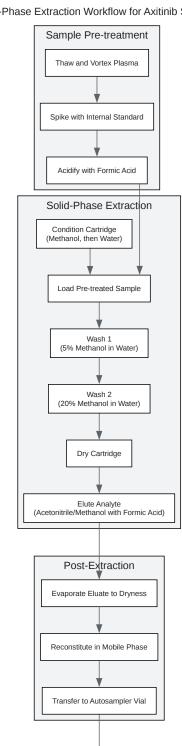
## **Data Presentation**

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for **axitinib sulfoxide** following this SPE protocol.

Parameter	Specification	
Linearity Range	0.1 - 100 ng/mL	
Correlation Coefficient (r²)	> 0.99	
Lower Limit of Quantification (LLOQ)	0.1 ng/mL	
Accuracy (% Bias)	Within ±15% (±20% at LLOQ)	
Precision (%RSD)	< 15% (< 20% at LLOQ)	
Recovery	> 85%	
Matrix Effect	Minimal and compensated by IS	

# **Diagrams**





Solid-Phase Extraction Workflow for Axitinib Sulfoxide

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Analysis

Caption: Workflow for the solid-phase extraction of Axitinib sulfoxide from plasma.



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